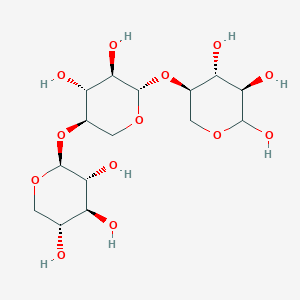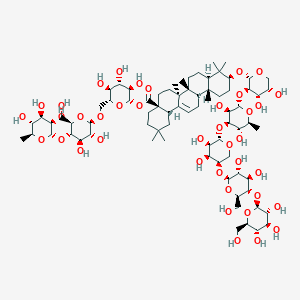
Clematiunicinoside E
Übersicht
Beschreibung
Clematiunicinoside E is a monodesmosidic saponin extracted from the rhizomes of Clematis chinensis . It has potent inhibitory activities against the enzyme α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism .
Synthesis Analysis
Clematiunicinoside E is extracted from the rhizomes of Clematis chinensis . The extraction process involves a series of hydrolysis reactions with various solvents to isolate its active compound .Molecular Structure Analysis
The molecular formula of Clematiunicinoside E is C76H124O39 . Its molecular weight is 1661.79 g/mol . The structure of Clematiunicinoside E is complex, involving multiple rings and functional groups .Chemical Reactions Analysis
The extraction process for Clematiunicinoside E is carried out through a series of hydrolysis reactions with various solvents to isolate its active compound . This active form can be used as an ingredient in medicines to treat diabetes mellitus type 2, hyperglycemia, and dyslipidemia .Physical And Chemical Properties Analysis
Clematiunicinoside E is a powder . It is soluble in solvents like DMSO, Pyridine, Methanol, and Ethanol .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities
Clematiunicinoside E, along with other compounds from Clematis uncinata, has been studied for its potential cytotoxic activities. Research has found that certain compounds from Clematis uncinata, including clematiunicinoside E, exhibit inhibitory effects on human cervical cancer cells (Caski). This suggests a potential application in cancer research and therapy (Li et al., 2014).
Chemical Composition and Pharmacology
The genus Clematis, which includes Clematis uncinata, is known for its diverse chemical constituents and pharmacological properties. Studies have identified triterpene saponins, alkaloids, flavonoids, lignans, and steroids as major classes of chemical constituents. These compounds are associated with preliminary analgesic, anticancer, anti-inflammatory, diuretic, antiarthritis, hepatoprotective, hypotensive, and HIV-1 protease inhibitor activity studies. The medicinal potential of Clematis species, including their use in traditional medicine for various ailments, highlights the importance of compounds like clematiunicinoside E in pharmacological research (Chawla et al., 2012).
Pharmacological Activities of Clematis Species
Clematis species have been used traditionally for their various pharmacological activities. More than 200 compounds have been isolated from different Clematis species, demonstrating a wide range of pharmacological activities such as anti-inflammatory, anti-tumor, antimicrobial, and antioxidant activities. Clematiunicinoside E, as a part of this genus, may contribute to these observed activities and holds potential for further research (Lin et al., 2021).
Anti-inflammatory and Antinociceptive Activities
Investigations into Clematis terniflora DC., which may contain similar compounds to Clematiunicinoside E, have shown anti-inflammatory and antinociceptive activities in animal models. These findings support the traditional use of Clematis species in the treatment of inflammatory and pain-related conditions, suggesting a possible application area for Clematiunicinoside E (Chen et al., 2011).
Chemical and Biological Research
Extensive research into various Clematis species, including the study of their chemical compositions and biological effects, highlights the medicinal potential of compounds like Clematiunicinoside E. These studies emphasize the need for continued exploration of Clematis species to discover novel compounds with clinical utility, particularly in the areas of anti-inflammatory and anticancer research (Hao et al., 2013).
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H124O39/c1-27-40(81)46(87)52(93)64(103-27)111-58-33(22-78)106-62(55(96)49(58)90)101-25-35-44(85)48(89)54(95)67(109-35)115-70(99)76-18-16-71(3,4)20-30(76)29-10-11-38-73(7)14-13-39(72(5,6)37(73)12-15-75(38,9)74(29,8)17-19-76)110-69-61(42(83)31(80)24-100-69)114-68-57(98)60(41(82)28(2)104-68)113-63-51(92)45(86)36(26-102-63)108-65-56(97)50(91)59(34(23-79)107-65)112-66-53(94)47(88)43(84)32(21-77)105-66/h10,27-28,30-69,77-98H,11-26H2,1-9H3/t27-,28-,30-,31-,32+,33+,34+,35+,36+,37-,38+,39-,40-,41-,42-,43+,44+,45+,46+,47-,48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,73-,74+,75+,76-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICAKDVNAHFTMY-JYHFIEJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H124O39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309561 | |
| Record name | Clematomandshurica saponin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1661.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clematiunicinoside E | |
CAS RN |
916649-92-8 | |
| Record name | Clematomandshurica saponin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916649-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clematomandshurica saponin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



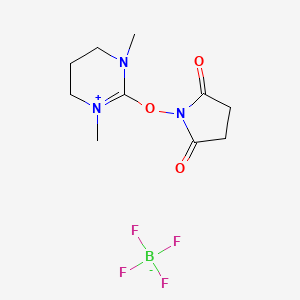
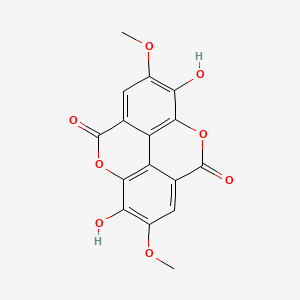
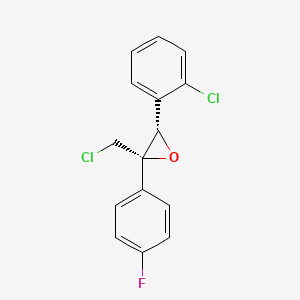
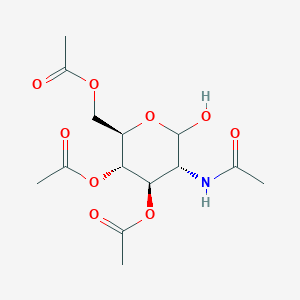
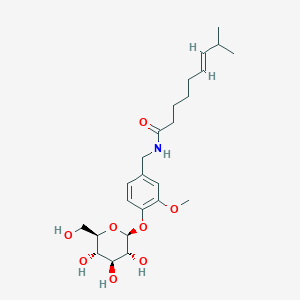
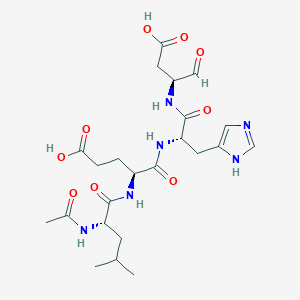
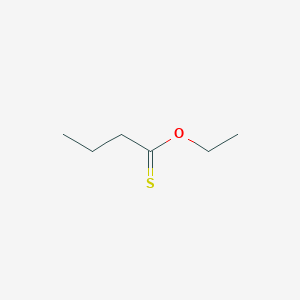
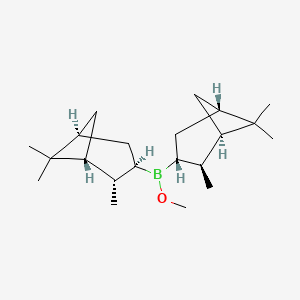
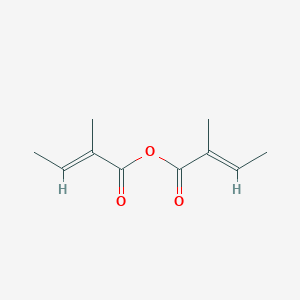
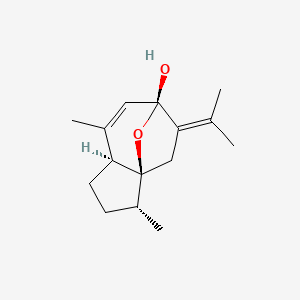
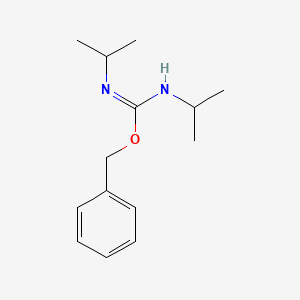
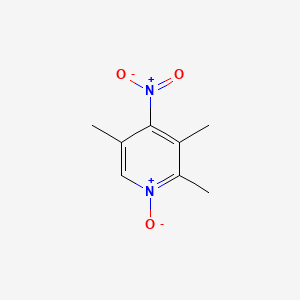
![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
